molecular formula C13H9BrCl2O B14775448 3-Benzyloxy-1-bromo-2,4-dichlorobenzene

3-Benzyloxy-1-bromo-2,4-dichlorobenzene

Cat. No.: B14775448
M. Wt: 332.0 g/mol
InChI Key: SCUGBXWTRCUZOC-UHFFFAOYSA-N
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Description

3-Benzyloxy-1-bromo-2,4-dichlorobenzene: is an organic compound with the molecular formula C13H9BrCl2O It is a derivative of benzene, substituted with benzyloxy, bromo, and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene typically involves the following steps:

    Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.

    Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with electrophiles such as bromine and chlorine . The benzyloxy group is introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 1 serves as the primary site for nucleophilic substitution due to electron-withdrawing effects from adjacent chlorine atoms (positions 2 and 4). This activates the carbon-bromine bond for attack by nucleophiles such as amines, alkoxides, or azides .

Mechanism :

  • Electrophilic activation : Chlorine atoms withdraw electron density via inductive effects, increasing the electrophilicity of the carbon bonded to bromine.

  • Nucleophilic attack : A nucleophile (e.g., NH₃⁻, HO⁻) displaces the bromine, forming a new bond.

  • Rearomatization : The aromatic ring regains stability after bromide elimination.

Factors influencing reactivity :

  • Solvent : Reactions favor polar aprotic solvents (e.g., DMF) or alcohols (ethanol).

  • Temperature : Typically conducted at 60–100°C for optimal kinetics.

Comparative Reactivity of Halogens

While bromine is the most reactive halogen in this compound, chlorine atoms at positions 2 and 4 exhibit lower susceptibility to substitution under standard conditions. This hierarchy is quantified below:

Halogen PositionRelative ReactivityPreferred Conditions for Substitution
1 (Br)HighRoom temperature, polar solvents
2 (Cl)LowElevated temps (>120°C), strong bases
4 (Cl)LowSimilar to position 2

Data derived from analogous aryl halide systems .

Functionalization via Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diverse derivatization:

  • Suzuki-Miyaura coupling : Forms biaryl structures with boronic acids.

  • Buchwald-Hartwig amination : Introduces amine groups for pharmaceutical intermediates.

Example transformation :
3-Benzyloxy-1-bromo-2,4-dichlorobenzene+PhB(OH)2Pd(PPh3)43-Benzyloxy-1-phenyl-2,4-dichlorobenzene\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Benzyloxy-1-phenyl-2,4-dichlorobenzene}

Stability Under Thermal and Oxidative Conditions

The compound demonstrates moderate thermal stability, decomposing above 235°C. The benzyloxy group provides limited protection against oxidation, with cleavage observed under strong acidic conditions (e.g., H₂SO₄/HNO₃) .

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in electrophilic aromatic substitution reactions, where it donates electrons to form new bonds with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxy-1-bromo-2,4-dichlorobenzene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in organic synthesis and industrial processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-benzyloxy-1-bromo-2,4-dichlorobenzene, and what challenges arise in controlling regioselectivity?

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

  • ¹H NMR: Distinct signals for benzyloxy protons (δ 4.8–5.2 ppm, singlet) and aromatic protons (split into multiplets due to substituents). Absence of -OH signals confirms successful benzylation .
  • ¹³C NMR: Peaks at ~70 ppm (benzyl CH₂) and 110–140 ppm (aromatic carbons).
  • IR: Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (1250 cm⁻¹) .
  • MS: Molecular ion peak at m/z 345 (C₁₃H₉BrCl₂O) with fragmentation patterns matching loss of benzyl (91 amu) and Br (79 amu) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage: Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The bromine atom at position 1 is highly electrophilic due to electron-withdrawing effects of adjacent Cl and benzyloxy groups. This enhances oxidative addition with Pd(0) catalysts. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent System: Use toluene/EtOH (3:1) with K₂CO₃ as base to stabilize intermediates .
  • Byproduct Mitigation: Monitor for proto-dehalogenation (removal of Br) under prolonged heating.

Q. What are the degradation pathways of this compound in environmental or biological systems?

Answer:

  • Abiotic Degradation: Hydrolysis of the benzyloxy group under acidic conditions (pH < 4) yields 3-hydroxy-1-bromo-2,4-dichlorobenzene, which further dehalogenates via microbial action .
  • Biotic Degradation: Pandoraea spp. cleave the benzene ring via dioxygenase enzymes, producing chlorinated aliphatic intermediates .
  • Persistence: Half-life in soil ranges from 60–90 days, depending on microbial activity and pH .

Q. How can computational methods (DFT, molecular docking) predict the interaction of this compound with biological targets?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential surfaces. The bromine atom acts as a hydrogen-bond acceptor in protein binding .
  • Docking Studies: Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes. Key residues (e.g., Phe120, Asp290) stabilize the substrate via π-π and halogen bonding .

Q. Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

Answer: Discrepancies arise from solvent choice:

  • Stable in DMF/K₂CO₃: The polar aprotic environment minimizes nucleophilic attack on the benzyloxy group .
  • Unstable in NaOH/EtOH: Hydroxide ions promote cleavage of the benzyloxy moiety, forming phenolic byproducts .

Q. How can researchers resolve inconsistencies in crystallographic data for halogenated aromatics like this compound?

Answer: Use SHELXL for refinement, incorporating anisotropic displacement parameters and twin-law corrections. Validate with R-factor convergence (<5%) and Fo-Fc maps .

Properties

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

1-bromo-2,4-dichloro-3-phenylmethoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

SCUGBXWTRCUZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)Cl

Origin of Product

United States

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